molecular formula C7H15NO B13643804 rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol

rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol

Cat. No.: B13643804
M. Wt: 129.20 g/mol
InChI Key: DAAYDZZFCLQTFA-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. This process can be carried out under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon, to reduce the ketone to the desired alcohol. The reaction is typically conducted under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .

Medicine: It is also investigated for its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the compound and the enzyme involved .

Comparison with Similar Compounds

Uniqueness: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2R,3R)-2-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

DAAYDZZFCLQTFA-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)CO

Canonical SMILES

CC1C(CCCN1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.